1-benzothiophen-3-ylmethyl-(2-chloroethyl)-ethylazanium;chloride
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Overview
Description
1-benzothiophen-3-ylmethyl-(2-chloroethyl)-ethylazanium;chloride is a chemical compound with a complex structure that includes a benzo[b]thiophene core, a methylamine group, and a chlorinated ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzothiophen-3-ylmethyl-(2-chloroethyl)-ethylazanium;chloride typically involves multiple steps, starting with the formation of the benzo[b]thiophene core. This is followed by the introduction of the methylamine group and the chlorinated ethyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzothiophen-3-ylmethyl-(2-chloroethyl)-ethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophene derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
1-benzothiophen-3-ylmethyl-(2-chloroethyl)-ethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzothiophen-3-ylmethyl-(2-chloroethyl)-ethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
BENZO(b)THIOPHENE-3-METHYLAMINE, N-BENZYL-N-(2-CHLOROETHYL)-5-FLUORO-, HYDROCHLORIDE: This compound has a similar structure but includes a benzyl and fluorine group.
BENZO(b)THIOPHENE-3-METHYLAMINE, N-BUTYL-N-(2-CHLOROETHYL)-, HYDROCHLORIDE: This compound has a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of 1-benzothiophen-3-ylmethyl-(2-chloroethyl)-ethylazanium;chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzothiophen-3-ylmethyl-(2-chloroethyl)-ethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNS.ClH/c1-2-15(8-7-14)9-11-10-16-13-6-4-3-5-12(11)13;/h3-6,10H,2,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJSEQUNRLPPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CCCl)CC1=CSC2=CC=CC=C21.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7349-45-3 |
Source
|
Record name | Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007349453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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